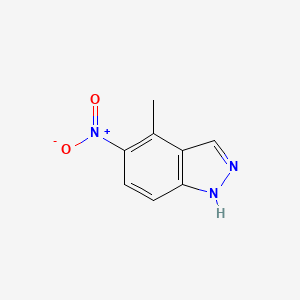

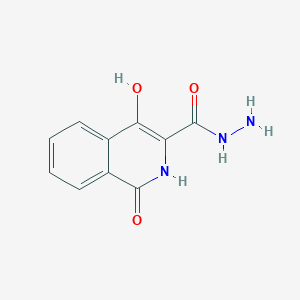

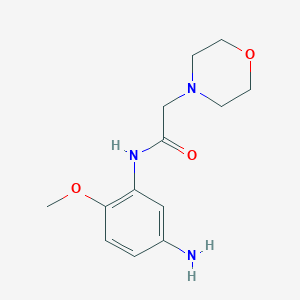

![molecular formula C11H9N3S B1300793 4-Imidazo[2,1-b][1,3]thiazol-6-ylanilin CAS No. 183668-02-2](/img/structure/B1300793.png)

4-Imidazo[2,1-b][1,3]thiazol-6-ylanilin

Übersicht

Beschreibung

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine (ITPA) is a synthetic compound with a wide range of applications in scientific research. It is an imidazo[2,1-b]thiazol-6-yl-phenylamine derivative that has been used as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) in the biochemical studies of cellular metabolism. ITPA has been studied for its potential to modulate the activity of the enzyme and its effects on various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Antitumor- und Zytotoxizität

Thiazolderivate, einschließlich 4-Imidazo[2,1-b]thiazol-6-ylanilin, wurden synthetisiert und auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht. Diese Verbindungen haben eine zytotoxische Aktivität gegen menschliche Tumorzelllinien gezeigt, was ihr Versprechen als Antitumormittel unterstreicht .

Antibakterielle Aktivität

Forschungen haben gezeigt, dass Imidazo[2,1-b]thiazolderivate signifikante antibakterielle Eigenschaften besitzen. Diese Verbindungen wurden gegen verschiedene Bakterienstämme, einschließlich Staphylococcus aureus und Escherichia coli, getestet, was ihr Potenzial als neuartige antibakterielle Mittel aufzeigt .

Antifungal-Anwendungen

Der strukturelle Baustein des Imidazo[2,1-b]thiazols ist in mehreren Antimykotika vorhanden. Derivate dieser Verbindung wurden auf ihre Wirksamkeit gegen Pilzinfektionen untersucht, was zur Entwicklung neuer Antimykotika beiträgt .

Neuroprotektive Effekte

Imidazo[2,1-b]thiazolderivate wurden auf ihre neuroprotektiven Eigenschaften untersucht. Diese Verbindungen könnten eine Rolle bei der Synthese von Neurotransmittern spielen und könnten möglicherweise zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden .

Entzündungshemmende Eigenschaften

Die entzündungshemmende Aktivität von Thiazolderivaten ist gut dokumentiert. Verbindungen wie 4-Imidazo[2,1-b]thiazol-6-ylanilin können bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden und bieten Alternativen zu aktuellen Behandlungen .

Antivirales Potenzial

Studien deuten darauf hin, dass Modifikationen am Thiazolring, wie z. B. die Addition bestimmter Atomgruppen, die antivirale Aktivität dieser Verbindungen verbessern können. Dies eröffnet Möglichkeiten für den Einsatz von Imidazo[2,1-b]thiazolderivaten in der Entwicklung antiviraler Medikamente .

PI3K-Hemmung zur Krebsbehandlung

Der Signalweg der Phosphatidylinositol-3-Kinase (PI3K) ist ein Ziel für die Krebstherapie, und Imidazo[2,1-b]thiazolderivate wurden als PI3K-Hemmer bewertet. Diese Verbindungen könnten bei der Behandlung von Krebserkrankungen, die mit einer abnormen Aktivierung des PI3K-Signalwegs verbunden sind, eine wichtige Rolle spielen .

Antidiabetische Anwendungen

Thiazolderivate wurden auch auf ihr Potenzial zur Behandlung von Diabetes untersucht. Die Fähigkeit dieser Verbindungen, auf biologische Pfade einzuwirken, die für Diabetes relevant sind, macht sie zu Kandidaten für die Entwicklung antidiabetischer Medikamente .

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit anticancer activities , suggesting potential targets within cancer-related pathways.

Mode of Action

It’s worth noting that related compounds have shown to induce apoptosis in cancer cells . This is often achieved through interactions with DNA or proteins

Biochemische Analyse

Biochemical Properties

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to altered cellular redox states. Additionally, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as MAP kinases and NF-κB, leading to changes in gene expression profiles . These changes can affect cellular processes such as proliferation, apoptosis, and differentiation. Moreover, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine has been reported to impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific enzyme active sites, leading to inhibition or activation of enzyme activity . For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biochemical activity. Studies have shown that 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine.

Metabolic Pathways

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the compound has been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern influences the compound’s activity and function, as it can interact with different biomolecules in distinct cellular locations .

Subcellular Localization

The subcellular localization of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is essential for its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine can be found in the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin .

Eigenschaften

IUPAC Name |

4-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXSOPRSCTXCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358115 | |

| Record name | 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183668-02-2 | |

| Record name | 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

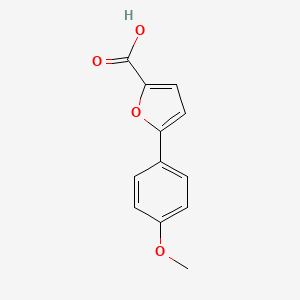

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

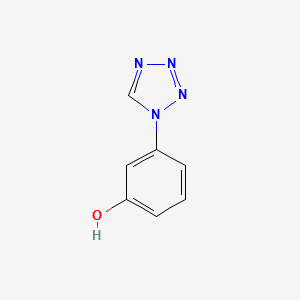

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

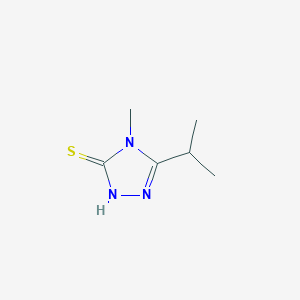

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)